molecular formula C17H14ClN5O5S B10955799 4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10955799
M. Wt: 435.8 g/mol
InChI Key: KRCBKJYYEGVVFE-UHFFFAOYSA-N
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Description

4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: is a complex organic compound with the following chemical formula:

C18H15ClN6O5S\text{C}_{18}\text{H}_{15}\text{ClN}_6\text{O}_5\text{S}C18​H15​ClN6​O5​S

.

Preparation Methods

The synthesis of this compound involves condensation reactions. Specifically, 2’-hydroxy-3’-nitro-5’-chloro chalcone and 2’-hydroxy-3’-nitro-5’-chloro-4-methoxy chalcone react with aniline or substituted anilines in the presence of concentrated sulfuric acid (H2SO4). This process yields the desired chalconeimine compound .

Chemical Reactions Analysis

    Chalconeimine: likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.

  • Major products formed from these reactions could include derivatives of the chalconeimine structure, such as modified pyrazole or carboxamide derivatives.

Scientific Research Applications

    Chemistry: Investigating the reactivity and properties of this compound can provide insights into its behavior in various chemical environments.

    Biology: Researchers might explore its interactions with biological molecules, such as enzymes or receptors.

    Medicine: The compound’s potential as a drug candidate could be evaluated, considering its structural features and potential targets.

    Industry: Applications in materials science, catalysis, or other industrial processes could be explored.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an area of research.
  • Molecular targets and pathways involved would require further investigation.

Comparison with Similar Compounds

    4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: can be compared to other related compounds, emphasizing its unique features.

  • Similar compounds might include other pyrazole derivatives or molecules with similar functional groups.

Properties

Molecular Formula

C17H14ClN5O5S

Molecular Weight

435.8 g/mol

IUPAC Name

4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H14ClN5O5S/c1-10-4-2-3-5-13(10)22-29(27,28)12-8-6-11(7-9-12)19-17(24)15-14(18)16(21-20-15)23(25)26/h2-9,22H,1H3,(H,19,24)(H,20,21)

InChI Key

KRCBKJYYEGVVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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